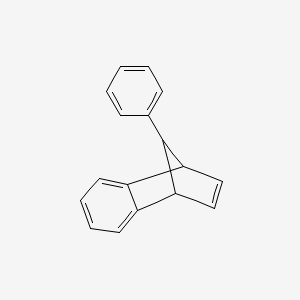
1,4-Methanonaphthalene, 1,4-dihydro-9-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene is an organic compound with the molecular formula C17H14 It is a derivative of naphthalene, where a phenyl group is attached to the ninth position of the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene can be synthesized through several synthetic routes. One common method involves the Diels-Alder reaction between a phenyl-substituted diene and a suitable dienophile. The reaction typically requires elevated temperatures and may be catalyzed by Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 1,4-Dihydro-9-phenyl-1,4-methanonaphthalene often involves optimizing the Diels-Alder reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-9-phenyl-1,4-methanonaphthalene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, its derivatives may interact with enzymes or receptors to exert their effects. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its behavior and reactivity.
Comparación Con Compuestos Similares
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene can be compared with other similar compounds, such as:
1,4-Dihydro-1,4-methanonaphthalene: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1,4-Dihydro-9-methyl-1,4-methanonaphthalene: The presence of a methyl group instead of a phenyl group alters its chemical behavior.
1,4-Dihydro-9-ethyl-1,4-methanonaphthalene: Similar to the methyl derivative but with an ethyl group, leading to further differences in reactivity and applications.
The uniqueness of 1,4-Dihydro-9-phenyl-1,4-methanonaphthalene lies in its phenyl substitution, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C17H14 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
11-phenyltricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C17H14/c1-2-6-12(7-3-1)17-15-10-11-16(17)14-9-5-4-8-13(14)15/h1-11,15-17H |
Clave InChI |
ZGRKXSIDOZINMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3C=CC2C4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















